molecular formula C6H8ClN3 B015862 2-chloro-N,N-dimethylpyrimidin-4-amine CAS No. 31058-81-8

2-chloro-N,N-dimethylpyrimidin-4-amine

Cat. No. B015862
CAS RN: 31058-81-8
M. Wt: 157.6 g/mol
InChI Key: MTEQLYDOCFPCAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidin-amine compounds involves various methods, including cyclization reactions and nucleophilic substitution. For instance, the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of nickel nitrate results in the formation of a structurally related compound, showcasing the versatility of pyrimidin-amine synthesis methods (Repich et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrimidin-amine derivatives often features polarized molecular-electronic structures, as evidenced by the study of supramolecular structures constructed by 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate and related compounds. These structures engage in various hydrogen bonding and π-π stacking interactions, highlighting the complexity of their molecular arrangements (Cheng et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving pyrimidin-amine compounds can include nucleophilic displacement of chloride by amines, leading to various derivatives with biological activities. For example, the synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound demonstrates the reactivity of such molecules towards nucleophilic substitution, resulting in compounds with potential antifungal properties (Jafar et al., 2017).

Scientific Research Applications

1. Synthesis of 2-anilinopyrimidines

  • Summary of Application: 2-chloro-N,N-dimethylpyrimidin-4-amine is used in the synthesis of 2-anilinopyrimidines, a class of compounds known for their bioactivity .
  • Methods of Application: The compound reacts with differently substituted anilines under microwave conditions. The substituents significantly impact the course and efficiency of the reaction .
  • Results or Outcomes: The results demonstrate the efficacy of microwaves in the synthesis of these heterocyclic compounds compared to conventional heating .

2. Synthesis of Pyrimidinamine Derivatives

  • Summary of Application: 2-chloro-N,N-dimethylpyrimidin-4-amine is used in the design and synthesis of pyrimidinamine derivatives, which show excellent fungicidal activity .
  • Methods of Application: Pyrimidifen is used as a template to design and synthesize a series of pyrimidinamine derivatives .
  • Results or Outcomes: Among the synthesized compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine showed the best control effect on corn rust with EC50 values of 0.60 mg/L .

3. Synthesis of Various Compounds

  • Summary of Application: 2-Chloro-N,N-dimethylethylamine is widely used as an intermediate and starting reagent for organic synthesis .
  • Methods of Application: It acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
  • Results or Outcomes: The specific outcomes depend on the particular synthesis process and the compounds being synthesized .

4. Synthesis of Ionic Liquids

  • Summary of Application: 2-chloro-N,N-dimethylpyrimidin-4-amine is used in the synthesis of N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids .
  • Methods of Application: The DMAP based ionic liquids are synthesized and then evaluated for their physical properties via molecular dynamics simulations .
  • Results or Outcomes: The application of molecular dynamics simulations provided valuable insights into the structural and transport properties of these ionic liquids .

5. Catalyst for Organic Syntheses

  • Summary of Application: DMAP based ionic liquids, synthesized using 2-chloro-N,N-dimethylpyrimidin-4-amine, are used as catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .
  • Methods of Application: The reaction is environmentally friendly, requiring only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis). In the case of 1H-tetrazole formation (via click chemistry), the reaction was carried out under a solvent-free environment .
  • Results or Outcomes: The method proved to be efficient for the synthesis of indoles and 1H-tetrazoles .

6. Hiyama Cross-Couplings

  • Summary of Application: 2-chloro pyrimidines, synthesized using 2-chloro-N,N-dimethylpyrimidin-4-amine, are used in Hiyama cross-couplings .
  • Methods of Application: The 2-chloro pyrimidines coupled well with trimethoxy(phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF .
  • Results or Outcomes: The desired products were obtained in good to excellent yields .

4. Synthesis of Ionic Liquids

  • Summary of Application: 2-chloro-N,N-dimethylpyrimidin-4-amine is used in the synthesis of N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids .
  • Methods of Application: The DMAP based ionic liquids are synthesized and then evaluated for their physical properties via molecular dynamics simulations .
  • Results or Outcomes: The application of molecular dynamics simulations provided valuable insights into the structural and transport properties of these ionic liquids .

5. Catalyst for Organic Syntheses

  • Summary of Application: DMAP based ionic liquids, synthesized using 2-chloro-N,N-dimethylpyrimidin-4-amine, are used as catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .
  • Methods of Application: The reaction is environmentally friendly, requiring only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis). In the case of 1H-tetrazole formation (via click chemistry), the reaction was carried out under a solvent-free environment .
  • Results or Outcomes: The method proved to be efficient for the synthesis of indoles and 1H-tetrazoles .

6. Hiyama Cross-Couplings

  • Summary of Application: 2-chloro pyrimidines, synthesized using 2-chloro-N,N-dimethylpyrimidin-4-amine, are used in Hiyama cross-couplings .
  • Methods of Application: The 2-chloro pyrimidines coupled well with trimethoxy(phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF .
  • Results or Outcomes: The desired products were obtained in good to excellent yields .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H3355. These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation5.


Future Directions

The future directions for “2-chloro-N,N-dimethylpyrimidin-4-amine” are not specified in the available data5. However, given its chemical properties, it could potentially be used in various chemical reactions and syntheses.


Please note that this information is based on available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature or safety data sheets.


properties

IUPAC Name

2-chloro-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-10(2)5-3-4-8-6(7)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEQLYDOCFPCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067593
Record name 4-Pyrimidinamine, 2-chloro-N,N-dimethyl-
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-chloro-N,N-dimethylpyrimidin-4-amine

CAS RN

31058-81-8
Record name 2-Chloro-N,N-dimethyl-4-pyrimidinamine
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Record name 2-Chloro-N,N-dimethylpyrimidin-4-amine
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Record name 4-Pyrimidinamine, 2-chloro-N,N-dimethyl-
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Record name 2-chloro-4-(dimethylamino)pyrimidine
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Record name 2-CHLORO-N,N-DIMETHYLPYRIMIDIN-4-AMINE
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Synthesis routes and methods I

Procedure details

2,4-dichloropyrimidine (104, 500 mg, 3.30 mmol) was dissolved in methanol (5 mL) having 2.0 M dimethylamine dissolved therein, stirred at room temperature for 3 hours. Then, the methanol solvent was removed under reduced pressure and water was added to the reaction mixture. Organic compounds were extracted with ethyl acetate, and the recovered organic solution was washed with a saturated aqueous solution of sodium chloride and evaporated after a treatment with sodium sulfate. Purification was performed by column chromatograph to give the target compound 2-chloro-4-(N,N-dimethylamino)pyrimidine (106c, 426 mg, 80%) as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 20% dimethylamine-ethanol solution (15.4 g) of 2,4-dichloropyrimidine (3.0 g) was added triethylamine (3 ml) under ice-cooling, and the mixture was stirred for 30 min. The reaction mixture was poured into water (100 ml) and extracted with ethyl acetate (100 ml). The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (developing solvent; ethyl acetate:hexane=1:1) to give the title compound (1.90 g) as white crystals, m.p.=77-79° C.
Name
dimethylamine ethanol
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Khurana, BQ Fu, AL Duddupudi… - Journal of medicinal …, 2017 - ACS Publications
The allosteric modulator 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea (PSNCBAM-1, 2) bound the cannabinoid receptor 1 (CB 1 ) and antagonized G protein …
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk

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